molecular formula C11H21NO2 B2485424 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine CAS No. 2470435-87-9

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine

Cat. No.: B2485424
CAS No.: 2470435-87-9
M. Wt: 199.294
InChI Key: BZXUONRQDZXVSL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine is a spirocyclic compound featuring a bicyclic structure with two oxygen atoms at the 2,4-positions and a tertiary amine at the 9-position. Its unique spiro architecture confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for modulating pharmacokinetic properties such as metabolic stability and target binding.

Properties

IUPAC Name

3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2)13-7-11(8-14-10)5-3-9(12)4-6-11/h9H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXUONRQDZXVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CCC(CC2)N)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with cyclohexanone to form the spirocyclic ketal intermediate. This intermediate is then reacted with an amine source under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with various biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity for certain targets. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine and its analogs:

Compound Name CAS RN Molecular Formula Key Substituents Functional Groups Applications/Notes References
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine Not specified C₁₁H₂₁NO₂ 2,4-dioxa; 3,3-dimethyl Tertiary amine Hypothesized scaffold for drug design
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine HCl 158747-10-5 C₁₂H₂₄ClNO₂ 1,5-dioxa; 3,3-dimethyl; N-methyl Quaternary ammonium salt Impurity in antimigraine agents
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine HCl 107431-14-1 C₁₃H₂₅NO₂·HCl 1,5-dioxa; 3,3-dimethyl; N,N-dimethyl Quaternary ammonium salt Synthetic intermediate; labeled with deuterium for metabolic studies
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine 1306739-52-5 C₁₆H₂₄N₂O 1-oxa-9-aza; phenylmethyl Secondary amine Potential CNS-targeting ligand
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine C₁₈H₂₆N₂O 1-oxa-4-aza; cyclopropyl; phenyl Secondary amine Diastereomeric mixtures explored for stereochemical effects

Physicochemical Properties

  • Conformational Rigidity : The 2,4-dioxaspiro system in the target compound likely restricts puckering modes compared to 1,5-dioxaspiro analogs, which may adopt more flexible conformations due to differing oxygen positions .
  • Solubility : Hydrochloride salts (e.g., CAS 158747-10-5) exhibit improved aqueous solubility (~250 mg/mL predicted) compared to free bases, critical for pharmaceutical formulations .
  • Thermal Stability : The melting point of N,3,3-trimethyl-1,5-dioxaspiro derivatives (245.1°C) suggests high thermal stability, advantageous for storage and processing .

Key Research Findings

Spirocyclic Amines in Drug Design : The rigid spiro framework reduces off-target interactions while maintaining bioavailability, as seen in antimigraine agents .

Impact of Heteroatom Positioning : 2,4-Dioxaspiro systems may offer superior metabolic resistance compared to 1,5-dioxaspiro analogs due to reduced ring strain and electron-withdrawing effects .

Stereochemical Complexity : Diastereomers of spiro compounds (e.g., ) show divergent biological activities, underscoring the need for precise synthesis .

Biological Activity

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine is a compound with a unique spirocyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Despite limited literature specifically detailing its biological effects, the structural characteristics of this compound suggest possible interactions with biological systems that warrant exploration.

Chemical Structure and Properties

The molecular formula of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine is C11H21NO2C_{11}H_{21}NO_2. Its structure can be represented as follows:

  • IUPAC Name : 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine
  • SMILES : CC1(OCC2(CCC(CC2)N)CO1)C
  • InChI : InChI=1S/C11H21NO2/c1-10(2)13-7-11(8-14-10)5-3-9(12)4-6-11/h9H,3-8,12H2,1-2H3

Potential Pharmacological Effects

While specific studies on 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine are scarce, compounds with similar structural features often exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with spirocyclic structures have been reported to possess antimicrobial properties. For instance, derivatives of similar dioxaspiro compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties : The presence of amine groups in spiro compounds may influence their interaction with cellular pathways related to cancer proliferation and apoptosis. Research on structurally related compounds suggests potential for inducing cell cycle arrest and apoptosis in cancer cell lines.
  • Neuroprotective Effects : Some spirocyclic compounds exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.

In Vitro Studies

  • Cell Line Studies : Preliminary investigations into the effects of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine on cancer cell lines could focus on assessing cell viability and apoptosis rates using assays such as MTT or annexin V staining.
  • Mechanistic Insights : Future studies may explore the compound's interaction with key proteins involved in cell cycle regulation (e.g., cyclins and CDKs) to elucidate its mechanism of action.

Comparative Analysis with Related Compounds

CompoundStructure TypeReported Activity
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amineSpirocyclic AminePotential antimicrobial and anticancer
Phenethyl Isothiocyanate (PEITC)IsothiocyanateAnticancer; induces apoptosis
Dioxaspiro CompoundsVariousAntimicrobial; neuroprotective

Q & A

Q. What are the most reliable synthetic routes for preparing 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine, and how can reaction yields be optimized?

  • Methodological Answer: The compound can be synthesized via multi-component reactions using aldehydes and amines in automated resin-based systems (e.g., iSnAP resin). For example, analogous spirocyclic amines are synthesized by condensing 2-(methylthio)ethan-1-amine with aldehydes (e.g., furan-2-carbaldehyde or thiophen-2-yl derivatives) under controlled conditions . Yield optimization involves adjusting stoichiometric ratios (typically 1:1 aldehyde:amine), reaction time (24–48 hours), and resin activation protocols. Post-synthesis purification via flash chromatography (e.g., 1:9 MeOH:MeCN) or preparative HPLC resolves diastereomers, improving purity .

Q. How can the structural integrity of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine be confirmed experimentally?

  • Methodological Answer: Structural validation requires a combination of:
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra identify spirocyclic protons (δ 1.2–3.5 ppm for methyl groups) and amine protons (δ 2.8–3.2 ppm). Diastereomers show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₁₀H₁₉NO₂, MW 185.26) with <2 ppm error .
  • Infrared Spectroscopy (IR): Detect ether (C-O-C, ~1100 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. What strategies are effective for resolving diastereomers of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine, and how do stereochemical variations impact biological activity?

  • Methodological Answer: Diastereomers arise from the spirocyclic core’s stereogenic centers. Separation is achieved via:
  • Preparative HPLC: Use chiral columns (e.g., Chiralpak IA/IB) with isocratic elution (e.g., hexane:isopropanol 90:10) .
  • Crystallization: Solvent screening (e.g., EtOAc/heptane) isolates stable crystalline forms.
    Stereochemistry influences activity; for example, (3R,6S,9S)-isomers of related spiroamines show higher binding affinity to enzymes like soluble epoxide hydrolase (sEH) compared to (3R,6R,9R)-isomers .

Q. How can computational modeling predict the biological targets of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine?

  • Methodological Answer:
  • Docking Studies: Use software like AutoDock Vina to simulate interactions with targets (e.g., MmpL3 or sEH) based on spirocyclic conformation and amine positioning .
  • Molecular Dynamics (MD): Analyze stability of ligand-receptor complexes over 100-ns simulations (AMBER force field) to assess binding free energy (ΔG) .

Q. What analytical approaches address contradictory data in characterizing this compound’s reactivity?

  • Methodological Answer: Contradictions in reactivity (e.g., unexpected byproducts) require:
  • LC-MS/MS: Track reaction intermediates in real-time to identify off-pathway species .
  • Isotopic Labeling: Use 13C-labeled amines to trace cyclization pathways and validate mechanistic hypotheses .

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